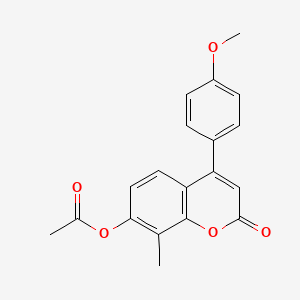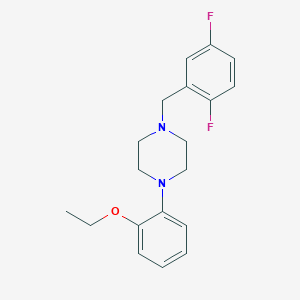![molecular formula C14H11F3N2O2 B5759044 N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea, also known as DFP-10917, is a small molecule inhibitor of the protein kinase C (PKC) family. PKCs are a group of enzymes that play a crucial role in signal transduction pathways, which are involved in various cellular processes such as growth, differentiation, and apoptosis. DFP-10917 has been shown to inhibit the activity of PKCα, PKCβ, and PKCε, which are overexpressed in many cancers.
作用机制
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea inhibits the activity of PKCα, PKCβ, and PKCε by binding to the ATP-binding site of the enzyme. PKCs are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of PKCs has been observed in many cancers, and inhibition of PKCs has been shown to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea inhibits platelet aggregation and reduces thrombus formation. Furthermore, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been shown to inhibit the proliferation of smooth muscle cells, which play a role in the development of atherosclerosis.
实验室实验的优点和局限性
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as an anticancer agent, and its mechanism of action is well characterized. However, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Furthermore, its potency and selectivity for PKC isoforms may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the research of N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on other signaling pathways that are involved in cancer progression. Furthermore, the development of more potent and selective PKC inhibitors could lead to the development of more effective anticancer agents.
合成方法
The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea involves a series of chemical reactions, starting from commercially available compounds. The first step is the synthesis of 2,3-difluoroanisole, which is achieved by reacting 2,3-difluorophenol with methanol in the presence of sulfuric acid. The second step involves the reaction of 2,3-difluoroanisole with 4-fluoroaniline in the presence of sodium hydride to yield N-(2,3-difluorophenyl)-4-fluoroaniline. The final step is the reaction of N-(2,3-difluorophenyl)-4-fluoroaniline with isocyanate to yield N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea.
科学研究应用
N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the antitumor activity of N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea in mouse models of breast and lung cancer. Furthermore, N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-9-5-7-10(8-6-9)18-14(20)19-11-3-1-2-4-12(11)21-13(16)17/h1-8,13H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBWORUVGHTOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5758986.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)

![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)
![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)





![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)
![6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5759096.png)